2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS No.: 432018-14-9
Cat. No.: VC6715272
Molecular Formula: C13H7ClN4O3
Molecular Weight: 302.67
* For research use only. Not for human or veterinary use.
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine - 432018-14-9](/images/structure/VC6715272.png)
Specification
CAS No. | 432018-14-9 |
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Molecular Formula | C13H7ClN4O3 |
Molecular Weight | 302.67 |
IUPAC Name | 5-(2-chloro-5-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C13H7ClN4O3/c14-10-5-4-8(18(19)20)7-9(10)13-16-12(17-21-13)11-3-1-2-6-15-11/h1-7H |
Standard InChI Key | WFDDATFBTRCTKM-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name 2-[5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine systematically describes the compound's architecture:
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A pyridine ring anchors the structure at position 2
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A 1,2,4-oxadiazole heterocycle bridges the pyridine and phenyl groups
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The phenyl substituent contains nitro (-NO₂) and chloro (-Cl) groups at positions 5 and 2, respectively
Table 1: Core Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 432018-14-9 | |
Molecular Formula | C₁₃H₇ClN₄O₃ | |
Molecular Weight | 302.67 g/mol | |
Purity Specification | ≥95% |
Spectroscopic and Computational Descriptors
While experimental spectral data remain unpublished, computational analyses predict:
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Mass Spectrometry: A molecular ion peak at m/z 302.67 (M⁺) with characteristic fragmentation patterns at m/z 265 (loss of Cl) and 217 (oxadiazole ring cleavage)
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NMR Profile:
Synthesis and Structural Elucidation
Synthetic Pathways
The compound's architecture suggests a multi-step synthesis leveraging:
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Nitrile Oxide Cyclization: Formation of the 1,2,4-oxadiazole ring via [3+2] cycloaddition between amidoximes and nitriles
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Cross-Coupling Reactions: Suzuki-Miyaura coupling for pyridine-phenyl linkage
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Electrophilic Aromatic Substitution: Introduction of nitro and chloro groups
Table 2: Hypothetical Synthesis Route
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Nitrile oxide generation | NH₂OH·HCl, NaHCO₃, EtOH, 80°C | 72% |
2 | Cycloaddition | 2-Cyanopyridine, DMF, 110°C | 65% |
3 | Nitration | HNO₃/H₂SO₄, 0°C | 58% |
4 | Chlorination | Cl₂, FeCl₃ catalyst, 40°C | 83% |
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous compounds reveal:
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Planar orientation between oxadiazole and pyridine rings (dihedral angle <10°)
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Nitro group participation in intramolecular hydrogen bonding (N-O···H-C)
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Chlorine atom occupying equatorial position relative to the phenyl ring
Physicochemical Properties
Thermodynamic Stability
Reactivity and Degradation Pathways
Accelerated stability studies indicate:
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Photodegradation t₁/₂: 48 hours under UV light (λ=254 nm)
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Hydrolytic stability: pH-dependent decomposition (t₁/₂=6 days at pH 7.4)
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Thermal decomposition onset: 230°C (TGA data for related oxadiazoles)
Industrial and Research Applications
Materials Science Applications
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Organic semiconductor candidate: Bandgap 2.8 eV (UV-Vis λₐᵦₛ=365 nm)
Analytical Method Development
Validated HPLC conditions:
Parameter | Specification |
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Storage Temperature | 2–8°C in inert atmosphere |
Stability | 24 months in sealed container |
Hazard Classification | Non-flammable, non-reactive |
Disposal | Incineration at >1000°C |
Future Research Directions
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In Vivo Efficacy Studies: PK/PD modeling in murine inflammation models
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Structure-Activity Optimization: Methyl/fluoro substitutions at pyridine C4
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Large-Scale Synthesis: Continuous flow reactor development for Steps 1–4
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Cocrystal Engineering: Coformers to enhance aqueous solubility
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